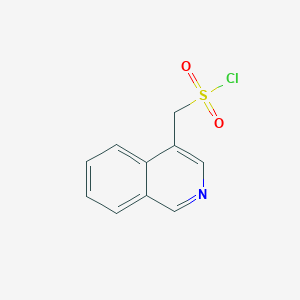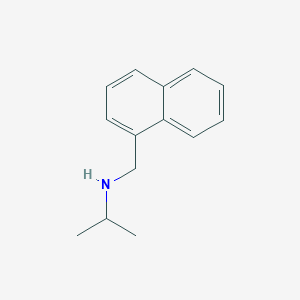
2,4,6-Triiodobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triiodobenzene-1-sulfonamide is a chemical compound characterized by the presence of three iodine atoms and a sulfonamide group attached to a benzene ring This compound is notable for its unique structure, which imparts distinct chemical and physical properties
Méthodes De Préparation
The synthesis of 2,4,6-Triiodobenzene-1-sulfonamide typically involves the iodination of benzene derivatives followed by sulfonamide formation. One common method includes the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid to produce 2,4,6-triiodoaniline, which is then deaminated to yield 1,3,5-triiodobenzene . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2,4,6-Triiodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of sulfonamide derivatives with different functional groups attached to the benzene ring.
Applications De Recherche Scientifique
2,4,6-Triiodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism by which 2,4,6-Triiodobenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. Additionally, the iodine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
2,4,6-Triiodobenzene-1-sulfonamide can be compared to other sulfonamide derivatives such as sulfamethazine and sulfadiazine. While these compounds share the sulfonamide functional group, their structures and applications differ significantly. For instance, sulfamethazine is commonly used in veterinary medicine, whereas sulfadiazine is used in combination with pyrimethamine to treat toxoplasmosis
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Propriétés
Numéro CAS |
1099632-52-6 |
|---|---|
Formule moléculaire |
C6H4I3NO2S |
Poids moléculaire |
534.88 g/mol |
Nom IUPAC |
2,4,6-triiodobenzenesulfonamide |
InChI |
InChI=1S/C6H4I3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |
Clé InChI |
CUFKYWMIEZOSOX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)S(=O)(=O)N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13241798.png)

![1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine](/img/structure/B13241805.png)
![1-Methyl-2-[4-(2-methylbutan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13241807.png)

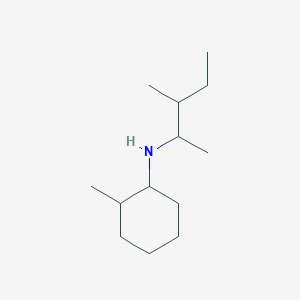
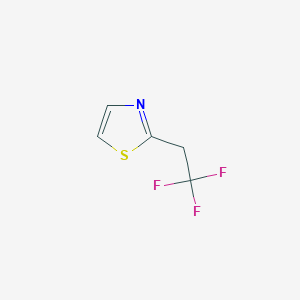

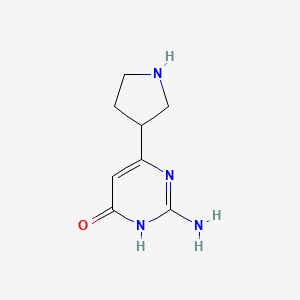
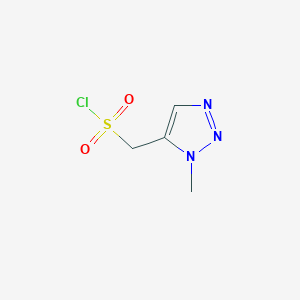
![4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241839.png)
![3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13241851.png)
